3-Pyridinecarboxaldehyde, 5-chloro-2-(methylamino)-
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Overview
Description
3-Pyridinecarboxaldehyde, 5-chloro-2-(methylamino)- is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group at the 3-position, a chlorine atom at the 5-position, and a methylamino group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 5-chloro-2-(methylamino)- typically involves the chlorination of 3-pyridinecarboxaldehyde followed by the introduction of the methylamino group. One common method involves the reaction of 3-pyridinecarboxaldehyde with thionyl chloride to introduce the chlorine atom at the 5-position. This is followed by the reaction with methylamine to introduce the methylamino group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 5-chloro-2-(methylamino)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 5-chloro-2-(methylamino)-
Reduction: 3-Pyridinecarbinol, 5-chloro-2-(methylamino)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 5-chloro-2-(methylamino)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 5-chloro-2-(methylamino)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chlorine and methylamino groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-pyridinecarboxaldehyde
- 3-Pyridinecarboxaldehyde
- 5-Chloropyridine-2-carboxaldehyde
Uniqueness
3-Pyridinecarboxaldehyde, 5-chloro-2-(methylamino)- is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and specificity in various applications.
Properties
CAS No. |
1019117-08-8 |
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Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
5-chloro-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7-5(4-11)2-6(8)3-10-7/h2-4H,1H3,(H,9,10) |
InChI Key |
ISNZDBDEFJZPLT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Cl)C=O |
Origin of Product |
United States |
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